molecular formula C17H16N2OS B5729651 2-(isopropylthio)-3-phenyl-4(3H)-quinazolinone

2-(isopropylthio)-3-phenyl-4(3H)-quinazolinone

Cat. No. B5729651
M. Wt: 296.4 g/mol
InChI Key: POEDLJQTGKTNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(isopropylthio)-3-phenyl-4(3H)-quinazolinone is a synthetic compound that belongs to the quinazolinone family. It has been widely studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(isopropylthio)-3-phenyl-4(3H)-quinazolinone is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways that play a role in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (cell death) in cancer cells. It has also been found to reduce inflammation and oxidative stress in various tissues. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(isopropylthio)-3-phenyl-4(3H)-quinazolinone in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several potential future directions for research on 2-(isopropylthio)-3-phenyl-4(3H)-quinazolinone. These include further studies on its mechanism of action, development of more potent derivatives, and investigation of its potential applications in other disease areas such as cardiovascular disease and diabetes. Additionally, studies on its pharmacokinetics and toxicity are needed to determine its safety and efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(isopropylthio)-3-phenyl-4(3H)-quinazolinone involves the reaction of 2-amino-3-phenylquinazolin-4(3H)-one with isopropylthiol in the presence of a catalyst. This method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

2-(isopropylthio)-3-phenyl-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-phenyl-2-propan-2-ylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12(2)21-17-18-15-11-7-6-10-14(15)16(20)19(17)13-8-4-3-5-9-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEDLJQTGKTNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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